molecular formula C15H12ClF3N2O B2694602 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 648859-49-8

3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B2694602
CAS RN: 648859-49-8
M. Wt: 328.72
InChI Key: RCFPJDVYDKRNBH-UHFFFAOYSA-N
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Description

The compound “3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The pyrazole ring is substituted with a chloro group, a methyl group, and a trifluoromethyl group. The compound also contains a phenyl ring, which is a six-membered aromatic ring, substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyrazole and phenyl) would contribute to the compound’s stability. The electronegative atoms (chlorine and fluorine) would create areas of high electron density, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the halogen atoms could affect its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Molecular Structure and Hydrogen-bonding : Research on related molecules, such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, highlights their ability to form hydrogen-bonded chains, which is critical for understanding their crystalline structures and potential intermolecular interactions (Trilleras et al., 2005).
  • Isostructural Analysis : Studies have also focused on isostructural analogs, demonstrating the importance of molecular conformation in determining the physicochemical properties of these compounds. For instance, the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been reported, showcasing similar molecular conformations and emphasizing planarity and perpendicular orientation of certain groups (Kariuki et al., 2021).

Potential Applications

  • Antimicrobial and Antioxidant Properties : A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and screened for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, with some compounds displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
  • Molecular Docking and Biological Activity : Further studies include molecular docking to understand the interaction of these compounds with biological targets. For example, synthesized celecoxib derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing potential therapeutic applications (Küçükgüzel et al., 2013).

properties

IUPAC Name

(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c1-9-3-5-10(6-4-9)12(22)8-7-11-13(15(17,18)19)20-21(2)14(11)16/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFPJDVYDKRNBH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2C(F)(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N(N=C2C(F)(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one

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